molecular formula C15H15ClN2O3 B15315982 [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate CAS No. 744235-35-6

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B15315982
CAS No.: 744235-35-6
M. Wt: 306.74 g/mol
InChI Key: PDLUZBXYMBLRCL-UHFFFAOYSA-N
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Description

2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate typically involves the condensation of a pyrrole derivative with a chloropyridine carboxylate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Scientific Research Applications

2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate
  • 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 3-chloropyridine-4-carboxylate
  • 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-bromopyridine-3-carboxylate

Uniqueness

2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

744235-35-6

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H15ClN2O3/c1-9-7-12(10(2)18(9)3)13(19)8-21-15(20)11-5-4-6-17-14(11)16/h4-7H,8H2,1-3H3

InChI Key

PDLUZBXYMBLRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)COC(=O)C2=C(N=CC=C2)Cl

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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